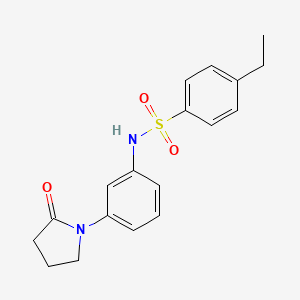
4-ethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “4-ethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure is enhanced by sp3-hybridization, contributing to the stereochemistry of the molecule .Physical and Chemical Properties Analysis
The solubility of “this compound” is not available. Its XLogP3, a measure of the compound’s lipophilicity, is 2.7.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The scientific research involving 4-ethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide primarily focuses on its synthesis, characterization, and potential applications across various fields, including antimicrobial activity, enzyme inhibition, and as a precursor for further chemical modifications.
Antimicrobial Activity : One study discussed the synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds, indicating the potential of such sulfonamide derivatives in combating bacterial and fungal infections (Nikulsinh Sarvaiya, Sheetal Gulati, Harshil Patel, 2019).
Enzyme Inhibition : The synthesis and evaluation of benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors highlight another research direction. These compounds were found to significantly reduce myocardial infarction size in animal models, showcasing their potential therapeutic applications (H. Oinuma et al., 1991).
Heterocyclic Synthesis : The use of metalated sulfonamides in directed ortho metalation (DoM) methodology for heterocyclic synthesis represents a significant area of research. This approach demonstrates the versatility of sulfonamide derivatives in synthesizing a wide range of heterocyclic compounds, offering new pathways for drug development and chemical synthesis (O. Familoni, 2002).
Anticancer Activity : The synthesis and biological evaluation of novel indenopyridine derivatives, including sulfonamide moieties, for their anticancer activity against breast cancer cell lines, further underscore the importance of sulfonamide derivatives in medicinal chemistry (M. Ghorab, M. Al-Said, 2012).
Safety and Hazards
As mentioned earlier, “4-ethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide” is not intended for human or veterinary use. It is strictly for research or manufacturing use only.
Zukünftige Richtungen
While specific future directions for “4-ethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide” are not available, the pyrrolidine ring, a key component of this compound, is of great interest in drug discovery . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates . This suggests potential future directions in the design of new pyrrolidine compounds with different biological profiles .
Eigenschaften
IUPAC Name |
4-ethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-2-14-8-10-17(11-9-14)24(22,23)19-15-5-3-6-16(13-15)20-12-4-7-18(20)21/h3,5-6,8-11,13,19H,2,4,7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCRQUITONAODM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Methyl-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]phthalazine](/img/structure/B2992312.png)






![4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)amino]butanoic Acid](/img/structure/B2992323.png)
![N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2992325.png)

![2-(3-methoxyphenyl)-3-(p-tolyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B2992328.png)



